Arginase Isoform Selectivity: Numidargistat vs. BEC and Arginase Inhibitor 1
Numidargistat exhibits a distinct selectivity profile for human arginase 1 (IC50 = 86 nM) versus arginase 2 (IC50 = 296 nM), representing a 3.4-fold preference for Arg1 . In contrast, the comparator BEC hydrochloride displays a Ki of 310 nM for arginase II at pH 7.5 and 30 nM at pH 9.5, with significantly weaker activity against arginase I (Ki = 400-600 nM) . Another comparator, Arginase inhibitor 1, shows less potency with IC50s of 223 nM (Arg1) and 509 nM (Arg2), representing a 2.3-fold Arg1 preference but with overall lower potency . These data demonstrate that Numidargistat provides higher absolute potency against both isoforms and a distinct isoform selectivity profile that may be functionally relevant in immune cell contexts where Arg1 is the predominant isoform mediating T-cell suppression [1].
| Evidence Dimension | Arginase 1 vs. Arginase 2 Inhibitory Potency and Selectivity Ratio |
|---|---|
| Target Compound Data | IC50 = 86 nM (Arg1), 296 nM (Arg2); Arg1/Arg2 selectivity ratio = 3.4 |
| Comparator Or Baseline | BEC hydrochloride: Ki = 400-600 nM (rat Arg1), 310 nM (Arg2 at pH 7.5); Arginase inhibitor 1: IC50 = 223 nM (Arg1), 509 nM (Arg2) |
| Quantified Difference | Numidargistat is ~2.6-fold more potent against Arg1 and ~1.7-fold more potent against Arg2 than Arginase inhibitor 1 |
| Conditions | Recombinant human arginase 1 and 2, in vitro enzyme inhibition assay (pH 7.4 for Numidargistat; pH 7.5 for BEC) |
Why This Matters
The distinct isoform potency profile of Numidargistat is critical for researchers studying tumor-infiltrating myeloid cells, where Arg1 is the dominant immunosuppressive isoform, enabling more targeted inhibition relative to Arg2-predominant tissues like kidney and prostate.
- [1] Steggerda SM, Bennett MK, Chen J, et al. Inhibition of arginase by CB-1158 blocks myeloid cell-mediated immune suppression in the tumor microenvironment. J Immunother Cancer. 2017;5(1):101. View Source
